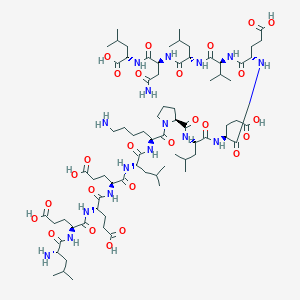
Peptide 84
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptide 84, also known as this compound, is a useful research compound. Its molecular formula is C75H126N16O26 and its molecular weight is 1667.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Oncology
Peptide 84 has shown promise in cancer treatment through its ability to target tumor cells selectively. Research indicates that it can enhance the delivery of chemotherapeutic agents directly to cancerous tissues, thereby minimizing systemic toxicity.
Case Study: Targeted Drug Delivery
- Objective: To evaluate the effectiveness of this compound in delivering doxorubicin to breast cancer cells.
- Method: In vitro studies were conducted using cell lines treated with peptide-conjugated doxorubicin.
- Results: Enhanced cytotoxicity was observed in tumor cells compared to non-targeted delivery systems, indicating the peptide's potential as a drug delivery vehicle.
Neurology
This compound has been investigated for its neuroprotective properties, particularly in conditions such as Alzheimer's disease and traumatic brain injuries. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential.
Case Study: Neuroprotective Effects
- Objective: Assess the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease.
- Method: Mice were administered this compound, followed by assessments of cognitive function and brain histology.
- Results: Significant improvements in memory retention and reduced amyloid plaque accumulation were noted, suggesting that this compound may mitigate neurodegeneration.
Regenerative Medicine
The regenerative capabilities of this compound make it a candidate for applications in tissue repair and regeneration. Its role in promoting cellular proliferation and differentiation has been explored in various studies.
Case Study: Skin Regeneration
- Objective: Investigate the effects of this compound on skin fibroblast proliferation.
- Method: Fibroblasts were cultured with varying concentrations of this compound.
- Results: A dose-dependent increase in fibroblast proliferation was observed, indicating potential applications in wound healing therapies.
Data Table: Summary of Applications
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Oncology | Targeted drug delivery | Enhanced cytotoxicity in tumor cells |
| Neurology | Neuroprotection | Improved cognitive function in Alzheimer’s model |
| Regenerative Medicine | Cellular proliferation | Increased fibroblast growth for wound healing |
化学反应分析
pH-Dependent Interaction with Invariant Chain (Ii)
HLA-DP84Gly does not bind the invariant chain (Ii) via the class II-associated invariant chain peptide (CLIP) region, unlike other HLA-DP variants . Instead, it transiently interacts with Ii through non-CLIP regions in a pH-sensitive manner :
-
At neutral pH (ER conditions): HLA-DP84Gly forms unstable complexes with Ii, facilitating transport to endosomal compartments.
-
At acidic pH (endosomal conditions): The interaction dissociates, enabling HLA-DP84Gly to load endogenous peptides processed by the proteasome and transported via TAP .
This pH-sensitive binding is critical for its dual antigen-presenting functionality.
Multimer Formation with Crosslinking Agents
Chemical crosslinking experiments using dithiobis succinimidyl propionate (DSP) revealed distinct multimerization patterns :
| DP Variant | Crosslinked Complexes Observed | Key Features |
|---|---|---|
| HLA-DP84DEAV87 | Ii3(αβ)2, Ii3(αβ), Ii2(αβ) | CLIP-dependent, stable at neutral pH |
| HLA-DP84Gly | No detectable Ii complexes | CLIP-independent, pH-sensitive |
These findings highlight the unique structural dynamics of HLA-DP84Gly compared to other HLA-DP isoforms.
Endogenous Peptide Presentation
HLA-DP84Gly constitutively presents endogenous peptides via proteasomal processing and TAP transport :
-
Proteasome Dependency: Inhibition of proteasomal activity (e.g., with MG-132) abolishes peptide loading.
-
TAP Dependency: TAP-deficient cells show impaired HLA-DP84Gly surface expression.
This mechanism parallels MHC class I pathways but occurs within MHC class II compartments.
Synthetic and Analytical Challenges
Synthetic approaches for HLA-DP84Gly analogs may involve:
-
Solid-Phase Peptide Synthesis (SPPS): Rapid HATU/DMSO coupling (12 residues/hour) for difficult sequences like HIV-1 PR(81–99) .
-
Native Chemical Ligation: Used for assembling large proteins (e.g., CP10) via thioester intermediates .
Key SPPS Parameters :
| Step | Reagents | Conditions |
|---|---|---|
| Coupling | HATU, DIPEA, DMSO | 5 min/residue, 25°C |
| Deprotection | TFA (Boc chemistry) | 1–5 min, 0°C |
Biochemical Implications
HLA-DP84Gly’s unique properties have implications for autoimmune diseases and vaccine design:
属性
CAS 编号 |
90686-89-8 |
|---|---|
分子式 |
C75H126N16O26 |
分子量 |
1667.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C75H126N16O26/c1-36(2)30-42(77)62(103)79-43(18-23-56(93)94)63(104)80-44(19-24-57(95)96)64(105)81-46(21-26-59(99)100)66(107)85-49(31-37(3)4)69(110)84-48(16-13-14-28-76)74(115)91-29-15-17-54(91)72(113)87-50(32-38(5)6)68(109)83-45(20-25-58(97)98)65(106)82-47(22-27-60(101)102)67(108)90-61(41(11)12)73(114)88-51(33-39(7)8)70(111)86-52(35-55(78)92)71(112)89-53(75(116)117)34-40(9)10/h36-54,61H,13-35,76-77H2,1-12H3,(H2,78,92)(H,79,103)(H,80,104)(H,81,105)(H,82,106)(H,83,109)(H,84,110)(H,85,107)(H,86,111)(H,87,113)(H,88,114)(H,89,112)(H,90,108)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 |
InChI 键 |
UDTXUDHDIVNHCL-AENUQYPBSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)N |
序列 |
LEEELKPLEEVLNL |
同义词 |
IL-2, 59-72 interleukin-2 (59-72) peptide 84 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















